Cas no 391867-61-1 (4-oxo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-4H-chromene-2-carboxamide)

4-oxo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-oxo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-4H-chromene-2-carboxamide
- 4H-1-Benzopyran-2-carboxamide, 4-oxo-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]-
- F0463-0249
- CCG-17213
- AKOS001630984
- SR-01000443343
- Z29463487
- HMS600D19
- 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide
- ChemDiv1_004661
- EU-0072673
- 4-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4H-chromene-2-carboxamide
- SR-01000443343-1
- 391867-61-1
- 4-oxo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromene-2-carboxamide
- Oprea1_159891
-
- Inchi: 1S/C22H12N2O5S/c25-16-10-19(28-18-8-4-2-6-13(16)18)20(26)24-22-23-15(11-30-22)14-9-12-5-1-3-7-17(12)29-21(14)27/h1-11H,(H,23,24,26)
- InChI Key: OWFNEKNJCVNLFT-UHFFFAOYSA-N
- SMILES: C1(C(NC2=NC(C3=CC4=CC=CC=C4OC3=O)=CS2)=O)OC2=CC=CC=C2C(=O)C=1
Computed Properties
- Exact Mass: 416.04669266g/mol
- Monoisotopic Mass: 416.04669266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 809
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 123Ų
Experimental Properties
- Density: 1.564±0.06 g/cm3(Predicted)
- pka: 3.30±0.70(Predicted)
4-oxo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-4H-chromene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0463-0249-2mg |
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide |
391867-61-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0463-0249-20mg |
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide |
391867-61-1 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0463-0249-5mg |
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide |
391867-61-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0463-0249-5μmol |
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide |
391867-61-1 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0463-0249-75mg |
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide |
391867-61-1 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F0463-0249-30mg |
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide |
391867-61-1 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0463-0249-1mg |
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide |
391867-61-1 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0463-0249-100mg |
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide |
391867-61-1 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F0463-0249-20μmol |
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide |
391867-61-1 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0463-0249-4mg |
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide |
391867-61-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 |
4-oxo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-4H-chromene-2-carboxamide Related Literature
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
Additional information on 4-oxo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-4H-chromene-2-carboxamide
4-Oxo-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Yl-4H-Chromene-2-Carboxamide: A Comprehensive Overview
4-Oxo-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Yl-4H-Chromene-2-Carboxamide (CAS No. 391867-61-1) is a complex organic compound with significant potential in the fields of pharmacology and material science. This compound, characterized by its intricate molecular structure, has garnered attention due to its unique properties and promising applications. Recent studies have highlighted its role in drug development, particularly in the design of bioactive molecules with enhanced therapeutic efficacy.
The molecular structure of 4-Oxo-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Yl-4H-Chromene-2-Carboxamide is notable for its combination of chromene and thiazole moieties. The chromene ring system, a benzopyran derivative, contributes to the compound's stability and bioavailability. Meanwhile, the thiazole group introduces additional functional diversity, enhancing the molecule's ability to interact with biological targets. This combination makes the compound a versatile scaffold for further chemical modifications.
Recent research has focused on the bioactivity of this compound, particularly its potential as an anti-inflammatory and antioxidant agent. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines and scavenge free radicals, suggesting its utility in treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, computational modeling has revealed that the compound exhibits favorable pharmacokinetic properties, including good absorption and low toxicity.
The synthesis of 4-Oxo-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Yl-4H-Chromene-2-Carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the chromene core through cyclization reactions and the subsequent incorporation of the thiazole moiety via nucleophilic substitution. Optimization of reaction conditions has led to improved yields and higher purity levels, making this compound more accessible for research purposes.
In terms of applications, this compound has shown promise in the development of targeted drug delivery systems. Its structural flexibility allows for the attachment of various ligands, enabling selective targeting of specific tissues or cells. Additionally, its photostability makes it a candidate for use in light-sensitive applications, such as photodynamic therapy.
Recent advancements in analytical techniques have provided deeper insights into the physical properties of this compound. High-resolution mass spectrometry has confirmed its molecular formula and exact mass, while nuclear magnetic resonance (NMR) spectroscopy has elucidated its detailed structure. These findings have been instrumental in validating theoretical models and guiding further experimental work.
Looking ahead, collaborative efforts between chemists and biologists are expected to unlock new potentials for 4-Oxo-N-[...]-Carboxamide. By leveraging cutting-edge technologies such as CRISPR-Cas9 and machine learning algorithms, researchers aim to explore its role in gene regulation and disease modeling. Such interdisciplinary approaches are poised to revolutionize our understanding of this compound's biological functions.
In conclusion, 4-Oxo-N-[...]-Carboxamide (CAS No. 39186761) represents a significant advancement in organic chemistry with wide-ranging implications for medicine and materials science. Its unique structure, coupled with emerging research findings, positions it as a key player in future innovations across these disciplines.
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